Oct-1-ene-3-thiol
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Overview
Description
Oct-1-ene-3-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an octene chain. Thiol compounds are known for their distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity. This compound is particularly notable for its applications in various fields, including synthetic chemistry, materials science, and bioconjugation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oct-1-ene-3-thiol can be synthesized through thiol-ene “click” chemistry, a highly efficient and versatile method. This reaction involves the radical-mediated addition of thiols to alkenes, often initiated by light or thermal activation . The reaction conditions are typically mild, and the process is known for its high yield and specificity.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic systems to enhance the efficiency and selectivity of the thiol-ene reaction. For example, copper nanoparticles supported on titanium dioxide (CuNPs/TiO2) can be used as a catalyst in the presence of 1,2-dichloroethane (1,2-DCE) under heating . This method allows for the scalable production of the compound with minimal byproducts.
Chemical Reactions Analysis
Types of Reactions: Oct-1-ene-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.
Substitution: Nucleophilic substitution reactions often involve bases or nucleophiles like sodium hydride (NaH) or alkyl halides.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).
Reduction: Thiols (R-SH).
Substitution: Various substituted thiol derivatives depending on the nucleophile used.
Scientific Research Applications
Oct-1-ene-3-thiol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecular architectures through thiol-ene click chemistry.
Biology: Employed in bioconjugation techniques for labeling and modifying biomolecules.
Medicine: Utilized in drug delivery systems and the development of biocompatible materials.
Industry: Applied in the production of hydrogels, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Oct-1-ene-3-thiol primarily involves the formation of robust carbon-sulfur bonds through radical-mediated addition reactions. The thiol group (-SH) reacts with alkenes or alkynes to form thioether linkages. This process is facilitated by the generation of thiyl radicals, which add to the unsaturated carbon-carbon bonds, resulting in the formation of stable products .
Comparison with Similar Compounds
Oct-1-yne-3-thiol: Similar in structure but contains a triple bond instead of a double bond.
Hex-1-ene-3-thiol: Shorter carbon chain but similar thiol functionality.
Dodec-1-ene-3-thiol: Longer carbon chain with similar reactivity.
Uniqueness: Oct-1-ene-3-thiol is unique due to its optimal chain length, which provides a balance between reactivity and stability. Its thiol group allows for versatile chemical modifications, making it a valuable compound in various applications .
Properties
CAS No. |
61758-08-5 |
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Molecular Formula |
C8H16S |
Molecular Weight |
144.28 g/mol |
IUPAC Name |
oct-1-ene-3-thiol |
InChI |
InChI=1S/C8H16S/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3 |
InChI Key |
LOTFBALXZXVTOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)S |
Origin of Product |
United States |
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